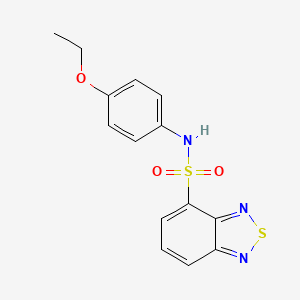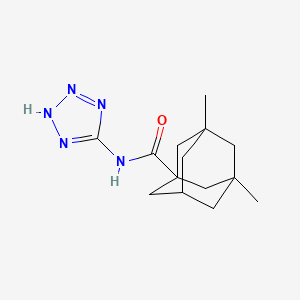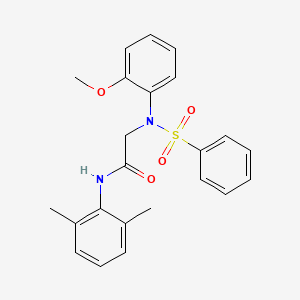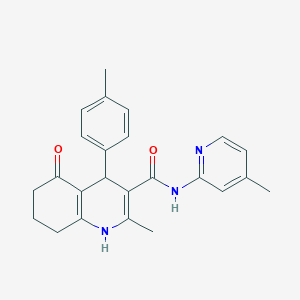amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
A-769662 activates 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by binding to the regulatory γ subunit of the enzyme. This leads to conformational changes in the enzyme, resulting in increased phosphorylation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide substrates and activation of downstream signaling pathways. The activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide by A-769662 results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects, including:
- Activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Increased glucose uptake
- Increased fatty acid oxidation
- Inhibition of protein synthesis and cell growth
- Induction of apoptosis in cancer cells
- Protection of neurons from oxidative stress
- Improvement of cognitive function
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages and limitations for lab experiments. Advantages include:
- Specific activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Potent and reversible activation of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide
- Ability to activate 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide in a variety of cell types and tissues
Limitations include:
- Limited solubility in water
- Poor bioavailability in vivo
- Potential off-target effects
Orientations Futures
For research on A-769662 include:
- Development of more potent and selective 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide activators
- Investigation of the therapeutic potential of A-769662 in metabolic disorders, cancer, and neurodegenerative diseases
- Study of the molecular mechanisms underlying the effects of A-769662 on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide signaling
- Examination of the potential off-target effects of A-769662
- Analysis of the pharmacokinetics and pharmacodynamics of A-769662 in vivo.
Méthodes De Synthèse
A-769662 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. The second step involves the reaction of 4-chlorobenzenesulfonamide with 3,4-difluoroaniline to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, A-769662 has been shown to improve glucose and lipid metabolism by activating 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-difluorophenyl)benzamide. In cancer, A-769662 has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVZGNFPVNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(3,4-difluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)
![4-({3-[(3-chlorophenyl)amino]-2-quinoxalinyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984744.png)




